molecular formula C10H9NO3 B8266326 Methyl 3-methylbenzo[d]isoxazole-5-carboxylate

Methyl 3-methylbenzo[d]isoxazole-5-carboxylate

Cat. No.: B8266326
M. Wt: 191.18 g/mol
InChI Key: GJCCAWGGSIGQJH-UHFFFAOYSA-N
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Description

Methyl 3-methylbenzo[d]isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process demonstrates the reactivity of diazo compounds and carbenes in producing pyrrole-containing products, highlighting the utility of isoxazoles in complex molecule synthesis (Galenko et al., 2019).

Chemical Transformations and Reactions

  • Bromination of Isoxazole Carboxylate : Roy et al. (2004) explored the bromination of the methyl group in 3-aryl-5-methyl-isoxazole-4-carboxylate, yielding insights into the synthesis of isoxazole-fused heterocycles (Roy et al., 2004).
  • Microwave-Assisted 1,3-Dipolar Cycloaddition : Denton et al. (2021) utilized microwave-assisted 1,3-dipolar cycloaddition of oximes and acrylates to produce isoxazolines, demonstrating the potential of these compounds in biological applications (Denton et al., 2021).

Novel Compounds and Materials Synthesis

  • Synthesis of Functionalized Isoxazoles : Ruano et al. (2005) reported the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, indicating the versatility of isoxazoles in creating novel compounds (Ruano et al., 2005).
  • Selective Nucleophilic Chemistry : Robins et al. (2007) achieved the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids through selective nucleophilic chemistry, showcasing the adaptability of isoxazole compounds in creating diverse chemical libraries (Robins et al., 2007).

Theoretical and Spectroscopic Studies

  • Tautomerism of Heteroaromatic Compounds : Boulton and Katritzky (1961) studied the tautomerism in 5-hydroxyisoxazoles, contributing to the fundamental understanding of isoxazole chemistry (Boulton & Katritzky, 1961).

Chemical Reactivity and Mechanisms

  • Isoxazole-Azirine-Isoxazole/Oxazole Isomerization : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization process, offering insights into the reactivity and mechanism of isoxazole transformations (Serebryannikova et al., 2019).

Properties

IUPAC Name

methyl 3-methyl-1,2-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-8-5-7(10(12)13-2)3-4-9(8)14-11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCCAWGGSIGQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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